BenchChemオンラインストアへようこそ!

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Monoamine oxidase A inhibition Neurodegeneration Enzyme kinetics

The compound (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (CAS 171508-66-0; also referenced as 56492-64-9), systematically known as 2′-hydroxy-4′-methoxy-4-chlorochalcone, is a synthetic chalcone derivative possessing the 1,3-diphenylprop-2-en-1-one scaffold with a 4-chloro substituent on the A-ring and 2-hydroxy-4-methoxy substitution on the B-ring. Chalcones are α,β-unsaturated ketones belonging to the flavonoid family, widely studied for their broad-spectrum bioactivities including monoamine oxidase (MAO) inhibition, anticancer, and antioxidant properties.

Molecular Formula C16H13ClO3
Molecular Weight 288.73
CAS No. 171508-66-0
Cat. No. B2538815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
CAS171508-66-0
Molecular FormulaC16H13ClO3
Molecular Weight288.73
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C16H13ClO3/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,19H,1H3/b9-4+
InChIKeyPSHLSUYKYJMBFH-RUDMXATFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (CAS 171508-66-0): A Distinctive 2′-Hydroxy-4-chlorochalcone for Differentiated MAO and Cytotoxicity Research


The compound (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (CAS 171508-66-0; also referenced as 56492-64-9), systematically known as 2′-hydroxy-4′-methoxy-4-chlorochalcone, is a synthetic chalcone derivative possessing the 1,3-diphenylprop-2-en-1-one scaffold with a 4-chloro substituent on the A-ring and 2-hydroxy-4-methoxy substitution on the B-ring [1]. Chalcones are α,β-unsaturated ketones belonging to the flavonoid family, widely studied for their broad-spectrum bioactivities including monoamine oxidase (MAO) inhibition, anticancer, and antioxidant properties [2]. This specific substitution pattern—combining an electron-withdrawing 4-chloro with electron-donating 2′-hydroxy and 4′-methoxy groups—places the compound at a unique physicochemical intersection that confers a distinct MAO-A/MAO-B dual inhibition profile and measurable cytotoxicity against hepatocellular carcinoma (HCC) cell lines, distinguishing it from other close chalcone analogs [3][4].

Why Chalcone Analogs Cannot Be Interchanged: Critical Substituent-Dependent MAO Selectivity and Cytotoxicity of (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one


Chalcones as a class exhibit highly variable biological profiles that are exquisitely sensitive to ring substitution patterns. Even among close 2′-hydroxychalcone analogs, shifting a chloro substituent from the 4-position to the 3-position on the A-ring fundamentally alters MAO isoform selectivity and target engagement, as demonstrated by the divergent IC50 values reported across the compound series in the Kamecki et al. (2021) study, where 4-chloro and 3-chloro 2′-hydroxychalcones exhibit distinct inhibition spectra and multi-target profiles [1]. Similarly, the presence or absence of the 4′-methoxy group on the B-ring modulates both MAO inhibitory potency and cytotoxicity—compounds lacking this group (e.g., 2′-hydroxy-4-chlorochalcone) show significantly reduced potency against hMAO-A and different antiproliferative effects [2]. Generic substitution based on scaffold similarity alone therefore risks selecting a compound with an entirely different MAO-A/MAO-B selectivity ratio, altered cytotoxicity profile, or divergent photophysical properties—any of which would compromise experimental reproducibility and invalidate structure-activity relationship (SAR) conclusions [3].

Quantitative Differentiation Evidence: (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one vs. Closest Analogs – Procurement Decision Support


hMAO-A Inhibition Potency: Target Compound vs. Deschloro and Dihydroxy Analogs

The target compound demonstrates an IC50 of 4.10 nM against human recombinant MAO-A (expressed in Sf9 cells, 5-hydroxytryptamine substrate, 1 hr incubation) [1]. This is approximately 20-fold more potent than the deschloro analog 2′-hydroxy-4-methoxychalcone, which typically exhibits hMAO-A IC50 values in the 80–200 nM range in comparable recombinant enzyme assays [2]. The 4-chloro substituent on the A-ring is the critical determinant of this enhanced potency, as established by the SAR analysis in Chimenti et al. (2009), where chlorine substitution at the 4-position consistently yielded the most potent hMAO inhibitors across the series [2].

Monoamine oxidase A inhibition Neurodegeneration Enzyme kinetics

Dual MAO-A/MAO-B Inhibition Profile: Differentiating from MAO-B-Selective Chalcones

Unlike the majority of chalcones characterized in Chimenti et al. (2009), which exhibit pronounced hMAO-B selectivity (hMAO-A/hMAO-B selectivity index >16 to >11,364 for the most selective compounds), the target compound demonstrates potent dual inhibition: IC50 = 4.10 nM for hMAO-A [1] and IC50 = 4.4 nM for hMAO-B (pH 7.4, 37°C, human enzyme) [2], yielding a selectivity index approaching 1.0. By comparison, the closely related dihydroxy analog (2E)-3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one inhibits both isoforms but with a less balanced profile (hMAO-A/hMAO-B selectivity not explicitly quantified in published data but reported as 'inhibits MAO-A and MAO-B' without the near-equipotent dual inhibition seen for the target compound) [2][3].

Monoamine oxidase isoforms Multi-target ligand Selectivity index

Cytotoxicity Against Hepatocellular Carcinoma Cells: Target Compound vs. Parent Unsubstituted Chalcone

In a head-to-head comparison within the same experimental series, the target compound (2′-hydroxy-4′-methoxy-4-chlorochalcone) at 50 µM reduced HepG2 and Huh-7 cell viability by 35–60% after 48 h incubation, whereas the parent unsubstituted chalcone (1,3-diphenylprop-2-en-1-one) exhibited an IC50 of 27.32 µM (95% CI: 20.14–37.07 µM) in HepG2 and 23.81 µM (95% CI: 14.96–37.89 µM) in Huh-7 cells only after a longer 72 h exposure [1]. At the 50 µM concentration and 48 h time point, quercetin—a reference natural flavonoid—had no effect on cell viability in either cell line, further underscoring the selectivity advantage of the target compound's substitution pattern [1].

Hepatocellular carcinoma Chalcone cytotoxicity HepG2

Photoluminescence Differentiation: α,β-Unsaturated Chalcone vs. Reduced Ethan-1-one Analog

The reduced analog 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (CHME) has been employed as a β-hydroxyketone ligand for europium(III) complexes that exhibit characteristic 5D0→7FJ emission transitions upon excitation at 395 nm, with measurable luminescence quantum efficiency (η) and Judd-Ofelt intensity parameters Ω2 and Ω4 [1]. The target compound, as an α,β-unsaturated chalcone with extended conjugation across the enone bridge, possesses fundamentally different electronic absorption and emission characteristics. The presence of the propenone linker (vs. the saturated ethanone in CHME) red-shifts the absorption maximum and alters the energy transfer efficiency to lanthanide ions, making the target compound suitable for applications requiring different excitation/emission windows than the CHME-derived complexes [1].

Europium complexes Photoluminescence β-Hydroxyketone ligand

Procurement-Driven Application Scenarios for (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one


Dual MAO-A/MAO-B Inhibition Studies in Neurodegenerative Disease Models

The near-equipotent dual inhibition of hMAO-A (4.10 nM) and hMAO-B (4.4 nM) substantiated in Section 3, Evidence Item 2, makes this compound an ideal chemical probe for investigating therapeutic strategies where simultaneous modulation of both MAO isoforms is desired—such as in Alzheimer's and Parkinson's disease models where both MAO subtypes contribute to oxidative stress and neurotransmitter dysregulation [1]. Unlike highly MAO-B-selective chalcones (e.g., compounds 5i/5m from Chimenti et al. with selectivity index >11,364), this compound's balanced profile simplifies experimental design by avoiding the confounding variable of isoform bias [1].

Hepatocellular Carcinoma (HCC) Antiproliferative Screening and SAR Studies

The demonstrated 35–60% viability reduction in HepG2 and Huh-7 cells at 50 µM after 48 h (vs. the significantly slower-acting parent chalcone requiring 72 h to achieve IC50 ≈ 27 µM) positions this compound as a time-efficient cytotoxic lead for HCC-focused medicinal chemistry programs [2]. Researchers can interrogate the contribution of the 4-chloro substituent to cytotoxicity by direct comparison with the deschloro analog (2′-hydroxy-4-methoxychalcone), which lacks comparable potency, enabling clean SAR dissection of halogen effects on antiproliferative activity [2].

Chalcone-Based Luminescent Lanthanide Complex Design with Extended Conjugation

For coordination chemistry and optical materials research, the α,β-unsaturated enone system of the target compound provides an electronically distinct ligand platform compared to the saturated β-hydroxyketone CHME used in Nandal et al. (2017) [3]. The extended conjugation alters the ligand-centered absorption, triplet state energy, and antenna effect efficiency for lanthanide sensitization, enabling researchers to systematically explore how the degree of π-conjugation in the ligand backbone modulates europium(III) luminescence quantum yield and emission color tuning [3].

Chalcone Reference Standard for Multi-Target Neuropharmacology Assay Panels

Given its validated dual MAO-A/MAO-B inhibition (IC50 values of 4.10 and 4.4 nM respectively [1]) and measurable cytotoxicity against HCC cells [2], this compound serves as a well-characterized reference standard for multi-target assay panels in neuropharmacology and oncology screening. Its high purity (≥95% HPLC as per commercial supplier specifications) and defined stereochemistry (2E configuration) ensure experimental reproducibility across laboratories, addressing a critical pain point in chalcone procurement where isomer mixtures or undefined stereochemistry frequently confound SAR interpretation .

Quote Request

Request a Quote for (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.